Cas no 2138098-72-1 (6-bromo-N-propylquinazolin-2-amine)

6-bromo-N-propylquinazolin-2-amine 化学的及び物理的性質
名前と識別子
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- 6-bromo-N-propylquinazolin-2-amine
- EN300-1162131
- 2138098-72-1
-
- インチ: 1S/C11H12BrN3/c1-2-5-13-11-14-7-8-6-9(12)3-4-10(8)15-11/h3-4,6-7H,2,5H2,1H3,(H,13,14,15)
- InChIKey: NWJNIRPBOQCFEF-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2C(C=1)=CN=C(N=2)NCCC
計算された属性
- せいみつぶんしりょう: 265.02146g/mol
- どういたいしつりょう: 265.02146g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 37.8Ų
6-bromo-N-propylquinazolin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1162131-1.0g |
6-bromo-N-propylquinazolin-2-amine |
2138098-72-1 | 1g |
$0.0 | 2023-06-08 |
6-bromo-N-propylquinazolin-2-amine 関連文献
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
6-bromo-N-propylquinazolin-2-amineに関する追加情報
Introduction to 6-bromo-N-propylquinazolin-2-amine (CAS No. 2138098-72-1)
6-bromo-N-propylquinazolin-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2138098-72-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative belongs to the quinazoline family, a class of molecules renowned for their diverse biological activities and therapeutic potential. The presence of both bromine and an amine substituent on the quinazoline core enhances its utility as a pharmacophore, making it a valuable scaffold for drug discovery and development.
The structural framework of 6-bromo-N-propylquinazolin-2-amine consists of a benzene ring fused to a pyrimidine ring, with a propyl group attached to the nitrogen atom at position 2 and a bromine atom at position 6. This configuration imparts unique electronic and steric properties, enabling interactions with biological targets such as enzymes and receptors. The bromine atom, in particular, serves as a handle for further chemical modifications, allowing medicinal chemists to explore novel analogs with enhanced binding affinity and selectivity.
In recent years, quinazoline derivatives have garnered considerable attention due to their role in developing treatments for various diseases, including cancer, infectious diseases, and neurological disorders. The amine functionality in 6-bromo-N-propylquinazolin-2-amine facilitates hydrogen bonding interactions, which are crucial for stabilizing protein-ligand complexes. This property makes it an attractive candidate for designing small-molecule inhibitors targeting key therapeutic pathways.
One of the most compelling aspects of 6-bromo-N-propylquinazolin-2-amine is its potential in oncology research. Quinazoline-based compounds have demonstrated efficacy in inhibiting kinases and other enzymes involved in tumor growth and progression. The brominated derivative, in particular, has shown promise in preclinical studies as a lead compound for developing kinase inhibitors. Its ability to modulate signaling pathways such as MAPK and PI3K has positioned it as a promising candidate for further investigation.
Moreover, the propylamino group in 6-bromo-N-propylquinazolin-2-amine contributes to its solubility and bioavailability, critical factors for drug development. This feature ensures that the compound can be effectively delivered to target tissues and exert its pharmacological effects. Additionally, the quinazoline core exhibits favorable metabolic stability, reducing the likelihood of rapid degradation in vivo.
Recent advancements in computational chemistry have enabled the rapid screening of quinazoline derivatives like 6-bromo-N-propylquinazolin-2-amine for their binding affinity to specific biological targets. Molecular docking studies have identified potential interactions with proteins involved in inflammation and autoimmune diseases, opening up new avenues for therapeutic intervention. These computational approaches have accelerated the drug discovery process, allowing researchers to prioritize compounds with high binding affinity and selectivity.
The synthesis of 6-bromo-N-propylquinazolin-2-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The bromination step at position 6 is particularly critical and must be carefully optimized to avoid side reactions. Advances in synthetic methodologies have improved the efficiency of these reactions, making it feasible to produce larger quantities of the compound for preclinical studies.
In conclusion, 6-bromo-N-propylquinazolin-2-amine (CAS No. 2138098-72-1) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its potential biological activities, make it an attractive scaffold for developing novel therapeutics. As research continues to uncover new applications for quinazoline derivatives, compounds like this will play a pivotal role in addressing unmet medical needs.
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